molecular formula C18H21NO2 B4018777 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine

1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine

Cat. No. B4018777
M. Wt: 283.4 g/mol
InChI Key: GFOCEBPWSTYWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMP is a heterocyclic compound with a pyrrolidine ring and a furan ring attached to a phenyl group.

Mechanism of Action

The mechanism of action of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is not fully understood. However, studies have shown that 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine interacts with various biological targets, including enzymes and receptors. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to bind to the dopamine transporter, a protein that regulates dopamine levels in the brain.
Biochemical and Physiological Effects:
1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine inhibits the growth of cancer cells and reduces inflammation. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to have analgesic properties in animal models. In addition, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is its relatively simple synthesis method, which makes it readily available for laboratory experiments. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been shown to have a wide range of potential applications in various fields. However, one of the limitations of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine research. One area of research is the development of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine-based materials with unique properties. Another area of research is the optimization of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine for use in medicinal chemistry, including the development of more potent and selective inhibitors of COX-2 and other biological targets. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine and its potential applications in the treatment of neurodegenerative diseases.

Scientific Research Applications

1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been shown to have antitumor, anti-inflammatory, and analgesic properties. 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 1-[3-(2-furyl)-3-(4-methylphenyl)propanoyl]pyrrolidine has been used as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

3-(furan-2-yl)-3-(4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-6-8-15(9-7-14)16(17-5-4-12-21-17)13-18(20)19-10-2-3-11-19/h4-9,12,16H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOCEBPWSTYWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-3-(4-methylphenyl)-1-(pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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